6-Methylpyrazine-2-carboxylic acid
Overview
Description
6-Methylpyrazine-2-carboxylic acid is a compound that belongs to the class of pyrazinecarboxylic acids. It is a derivative of pyrazine, a heterocyclic aromatic organic compound with a molecular structure that includes a six-membered ring with two nitrogen atoms and four carbon atoms. The methyl group and carboxylic acid functional group attached to the pyrazine ring modify its chemical and physical properties, as well as its potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis .
Synthesis Analysis
The synthesis of related pyrazinecarboxylic acids and their derivatives has been explored in various studies. For instance, the synthesis of 5'-methyl-2,2'-bipyridine-6-carboxylic acid is described starting from a brominated bipyridine building block, which is then functionalized to give access to mono-, bis-, and tris-tridentate ligands . Another study describes a novel electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to produce 6-aminonicotinic acid, which is structurally similar to 6-methylpyrazine-2-carboxylic acid . Additionally, a three-step synthesis of 3-aminopyrazine-2-carboxylic acid starting from pyrazine-2,3-dicarboxylic acid is reported, which involves conversion to an anhydride, formation of an ammonium salt, and a Hofmann rearrangement .
Molecular Structure Analysis
The molecular structure of pyrazinecarboxylic acids and their interactions in the crystal lattice have been extensively studied. X-ray crystallography has revealed that the carboxylic acid group in pyrazine monocarboxylic acids forms an O-H...N hydrogen bond, while in pyrazine dicarboxylic acids, it forms an O-H...O hydrogen bond . The study of 5-methylpyrazine-2,3-dicarboxylic acid shows the formation of a rare O-H...N trimer synthon between three symmetry-independent molecules in a Kagome lattice, which is stabilized by C-H...O helices .
Chemical Reactions Analysis
The reactivity of pyrazinecarboxylic acids can be influenced by the presence of substituents on the pyrazine ring. For example, 5-methylpyrazole-3-carboxylic acid forms salts with basically substituted adenine bases, which exhibit increased lipolysis inhibitory activity compared to the free acid . Methylation of hydroxypyridazine-3-carboxylic acids affects their tautomeric forms, intermolecular interactions, and lipophilicity, which is important for understanding their chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-methylpyrazine-2-carboxylic acid and related compounds are influenced by their molecular structures and the nature of their functional groups. The presence of a carboxylic acid group contributes to the compound's acidity and ability to form hydrogen bonds, which can affect its solubility, melting point, and other physicochemical characteristics. The methyl group can increase the compound's lipophilicity, which is relevant for its potential biological activity and solubility in organic solvents .
Scientific Research Applications
1. Pharmaceutical Intermediates
6-Methylpyrazine-2-carboxylic acid is recognized as a significant pharmaceutical intermediate. It has been extensively used in the production of hypoglycemic agents and lipid-lowering drugs. Innovative biocatalytic processes using Escherichia coli have been developed to enhance the synthesis of this compound, indicating its importance in pharmaceutical manufacturing (Gu et al., 2020).
2. Synthesis Methods
The synthesis of 6-Methylpyrazine-2-carboxylic acid and its derivatives is a topic of significant research interest. Various methods, including chemical synthesis, electrochemical synthesis, and microbial synthesis, have been explored. Chemical synthesis is the most widely used among these methods, highlighting the compound's relevance in chemical production (Bai Jin-quan, 2013).
3. Biotransformation and Bioconversion
Studies have demonstrated the potential for biotransformation of related compounds to 6-Methylpyrazine-2-carboxylic acid. For instance, Agrobacterium sp. DSM 6336 has been used for the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid, a process significant for the synthesis of new antituberculous agents (Wieser et al., 1997).
4. Structural Analysis in Crystal Engineering
The carboxylic acid-pyridine supramolecular synthon in crystal structures of pyrazinecarboxylic acids has been analyzed. Such studies are crucial for understanding molecular interactions and for applications in crystal engineering. This research provides insights into molecular features and supramolecular synthons in pyrazine carboxylic acids, which can guide future crystal engineering strategies (Vishweshwar et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-methylpyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4-2-7-3-5(8-4)6(9)10/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSUJIRXXROKQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203709 | |
Record name | 6-Methylpyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylpyrazine-2-carboxylic acid | |
CAS RN |
5521-61-9 | |
Record name | 6-Methylpyrazine-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005521619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methylpyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methylpyrazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-METHYLPYRAZINE-2-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IEL6N911F0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.